molecular formula C25H25N3O B3634396 N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide

Cat. No.: B3634396
M. Wt: 383.5 g/mol
InChI Key: MLZXFIJWNFUYDC-UHFFFAOYSA-N
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Description

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenylacetamide group, and a 4-methylphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with phenylacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A well-known antihistamine with a similar structural motif.

    Benzodiazepines: A class of psychoactive drugs with a benzodiazole core structure.

    Phenylacetamides: Compounds with a phenylacetamide group, used in various pharmaceutical applications.

Uniqueness

N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-19-11-13-21(14-12-19)18-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)17-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXFIJWNFUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide
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N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-phenylacetamide

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